N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide
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Description
Scientific Research Applications
Tautomerism Studies
N-Methoxy-9-methyl-9H-purin-6-amines, carrying various substituents, including structures similar to N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide, have been synthesized and studied for their tautomerism. These compounds show significant variations in their amino/imino tautomer ratios, which are critical in understanding their chemical behavior and potential applications (Roggen & Gundersen, 2008).
Novel Synthetic Pathways
A novel approach to synthesizing related compounds has been reported, indicating potential pathways for the synthesis of this compound. This method involves the conversion of related compounds under specific conditions to yield products with notable antifungal and cytotoxic activities, suggesting potential medical and pharmaceutical applications (Wollein & Bracher, 2010).
Liquid Crystalline Applications
Studies on similar compounds demonstrate their use as liquid crystalline materials. Such materials exhibit nematic ranges and can be used for various applications, including in displays and optical devices. The molecular structure of compounds like this compound influences their liquid crystalline properties (Naikwadi et al., 1980).
Mesomorphic Behavior
Research on Schiff base-ester compounds with structures similar to this compound has shown that they exhibit mesomorphism, which is the property of certain materials to exist in a state between solid and liquid. This finding is significant for materials science, particularly in the development of new materials with unique thermal and optical properties (Thaker et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-28-18-10-11-24-21(30-17-8-6-16(23)7-9-17)19(18)20(27)25-13-26-29-12-14-2-4-15(22)5-3-14/h2-11,13H,12H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMDWTYXYYNUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)NC=NOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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